Calculated LogP Differentiation: 6′-Fluoro vs. Unsubstituted Parent – A +0.14 Increase Without PSA Penalty
The 6′-fluoro substituent on the spiro[cyclopentane-1,3′-indolin]-2′-one core increases computed LogP from 2.59 (unsubstituted parent, CAS 41058-67-7) to 2.73 (target compound), a ΔLogP of +0.14 . Critically, this lipophilicity gain occurs without any increase in polar surface area, as both compounds share a PSA of 29.1 Ų . This is a favorable property combination for central nervous system (CNS) drug design, where simultaneous increases in LogP and maintenance of low PSA correlate with improved blood-brain barrier permeability, as predicted by the Wager CNS MPO scoring framework.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.73; PSA = 29.1 Ų (C12H12FNO, MW 205.23) |
| Comparator Or Baseline | Spiro[cyclopentane-1,3′-indolin]-2′-one (unsubstituted, CAS 41058-67-7): LogP = 2.59; PSA = 29.1 Ų (C12H13NO, MW 187.24) |
| Quantified Difference | ΔLogP = +0.14 (target minus comparator); ΔPSA = 0.0 Ų; ΔMW = +17.99 g/mol |
| Conditions | Computed physicochemical properties from ChemSrc database entries; calculated values, not experimentally measured |
Why This Matters
Procuring the 6′-fluoro analog over the unsubstituted parent provides a quantifiably higher LogP without PSA penalty, which is a differentiated property for medicinal chemistry campaigns targeting intracellular or CNS-accessible targets.
